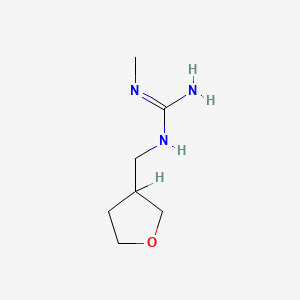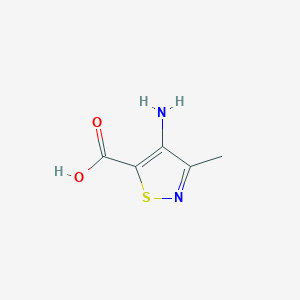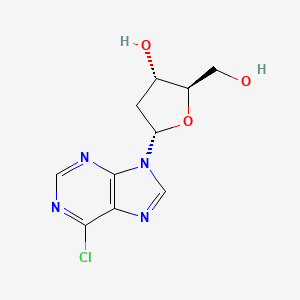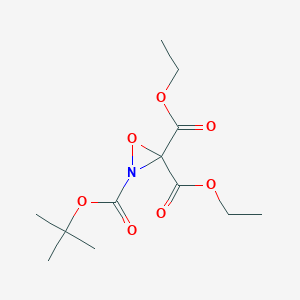
1,4,6-Triaminopyrimidine-2-thione
Übersicht
Beschreibung
1,4,6-Triaminopyrimidine-2-thione is a chemical compound with the molecular formula C4H7N5S . It is a derivative of pyrimidine, a basic aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide, which results in the highly regioselective synthesis of 2,4,6-triaminopyrimidines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and X-ray analysis, as well as quantum-chemical calculations . These techniques can provide detailed information about the compound’s molecular and electronic behavior.Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, when reacted with aliphatic amines in DMF, yellow precipitates form at room temperature, which upon treatment with dilute aqueous alkali, produce 1-substituted 4,6-diamino-1,3,5-triazine-2(1H)-thione .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. These properties include its melting point, boiling point, density, molecular weight, and other physical properties .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Antitumor Agents
- TAP derivatives, such as thiazolopyrimidines, have been studied for their potential as antimicrobial and antitumor agents. However, while some compounds showed promising antimicrobial activity, none exhibited significant antitumor activity (M. Said et al., 2004).
2. Photocatalysis
- Copolymerization with TAP has been used to tune the electronic properties and enhance the photocatalytic activity of graphitic carbon nitride (g-C3N4). This approach is effective for removing NO gas pollutants, demonstrating the environmental applications of TAP in photocatalysis (W. Ho et al., 2015).
3. COX-1 and COX-2 Inhibition
- New 4-phenylpyrimidine-2(1H)-thiones, related to TAP, have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. These findings are relevant in the context of inflammation and pain management (W. Seebacher et al., 2015).
4. Charge Transfer Complexes
- TAP and similar compounds have been used to study charge transfer complexes, which are important in understanding various chemical reactions and material properties (T. S. Kolesnikova et al., 2017).
5. Molecular Structure Studies
- The molecular structure of complexes containing TAP derivatives has been analyzed, contributing to our understanding of ligand-metal interactions in inorganic chemistry (A. Rodríguez et al., 2003).
6. Supramolecular Chemistry
- TAP-based cations have been studied for their role in forming supramolecular networks, which have implications in materials science and molecular engineering (Sumra Dilshad et al., 2022).
Wirkmechanismus
Target of Action
It’s known that triaminopyrimidines can be protonated at the c(5) position, which is a general feature of the 2,4,6-triaminopyrimidine system .
Mode of Action
The mode of action of 1,4,6-Triaminopyrimidine-2-thione involves its interaction with its targets. The compound can be protonated at the C(5) position, which is influenced by combined steric and electronic effects . This protonation is a key aspect of its interaction with its targets.
Biochemical Pathways
It’s known that the compound can participate in multicomponent synthetic routes, where it can be incorporated into larger molecular structures .
Result of Action
It’s known that the compound can be incorporated into larger molecular structures, potentially influencing their properties .
Action Environment
It’s known that the compound can participate in reactions under certain conditions, such as the presence of lewis acids .
Safety and Hazards
Zukünftige Richtungen
Future research could focus on the development of new synthesis methods for 1,4,6-Triaminopyrimidine-2-thione and its derivatives, as well as exploring their potential applications in various fields. For instance, research has shown that pyrimidines can display a range of pharmacological effects, including anti-inflammatory activities . Additionally, the use of this compound in the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines has been explored .
Biochemische Analyse
Biochemical Properties
In the process of electrochemically induced polymerization, 1,4,6-Triaminopyrimidine-2-thione copolymerizes with melamine to form a molecularly doped poly(triazine imide) (PTI) . This copolymerization is based on the electrolysis of water and evolving radicals during this process .
Cellular Effects
The compound’s role in the formation of PTI suggests it may influence cellular processes related to this material .
Molecular Mechanism
The incorporation of this compound directly influences the electronic structure of PTI . As a result, a red shift can be observed in UV-vis spectroscopy . This suggests that this compound may interact with biomolecules in a way that affects their electronic properties .
Eigenschaften
IUPAC Name |
1,4,6-triaminopyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5S/c5-2-1-3(6)9(7)4(10)8-2/h1H,6-7H2,(H2,5,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWHUODWOZTEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=S)N=C1N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363446 | |
| Record name | 1,4,6-triaminopyrimidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4765-63-3 | |
| Record name | NSC75235 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,6-triaminopyrimidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















